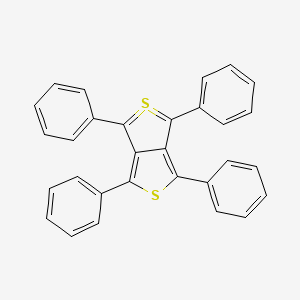
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- is a heterocyclic compound that consists of two fused thiophene rings. This compound is known for its stable and electron-rich structure, making it an attractive candidate for various applications in natural and physical sciences . The compound’s molecular formula is C30H20S2, and it has a molecular weight of 444.610 .
Preparation Methods
The synthesis of thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- involves several methodologies. One common approach is the cyclization of substituted thiophenes . The reaction conditions often include the use of catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) in solvents such as dimethylacetamide (DMAc) . Industrial production methods may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives .
Scientific Research Applications
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of organic semiconductors and optoelectronic materials . In biology and medicine, it has shown potential as an antiviral, antitumor, and antimicrobial agent . The compound is also used in the development of organic field-effect transistors (OFETs), solar cells, and electroluminescent devices .
Mechanism of Action
The mechanism of action of thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- involves its interaction with molecular targets and pathways. The compound’s electron-rich structure allows it to participate in various electron transfer processes, which can modulate the activity of enzymes and receptors . In optoelectronic applications, the compound’s ability to stabilize quinoid resonance structures enhances its electronic properties, making it suitable for use in high-performance devices .
Comparison with Similar Compounds
Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- can be compared with other similar compounds such as thieno[3,2-b]thiophene and thieno[2,3-b]thiophene . These compounds also consist of fused thiophene rings but differ in the orientation of the sulfur atoms. Thieno(3,4-c)thiophene-2,5-5(iv), 1,3,4,6-tetraphenyl- is unique due to its specific ring structure, which imparts distinct electronic and chemical properties . This uniqueness makes it particularly valuable in applications requiring high stability and electron-rich characteristics.
Properties
CAS No. |
36516-81-1 |
|---|---|
Molecular Formula |
C30H20S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1,3,4,6-tetraphenylthieno[3,4-c]thiophene |
InChI |
InChI=1S/C30H20S2/c1-5-13-21(14-6-1)27-25-26(29(31-27)23-17-9-3-10-18-23)30(24-19-11-4-12-20-24)32-28(25)22-15-7-2-8-16-22/h1-20H |
InChI Key |
ZIEILZXADXBUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(S2)C4=CC=CC=C4)C(=S=C3C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















